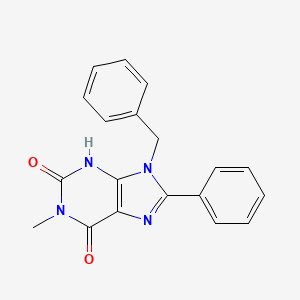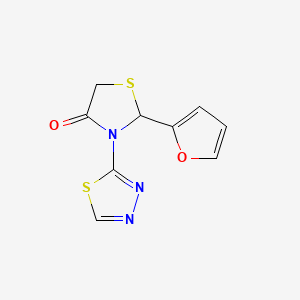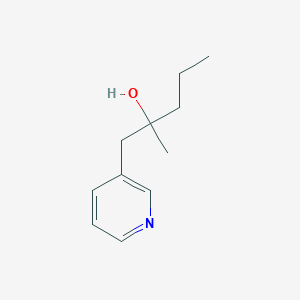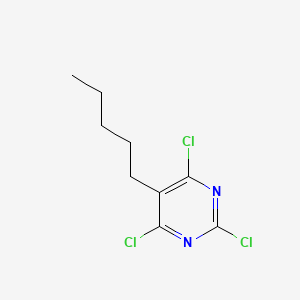
Pyrimidine, 2,4,6-trichloro-5-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-5-pentyl-pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a pentyl group at position 5. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids, DNA, and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-5-pentyl-pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under reflux conditions with barbituric acid as the starting material. The reaction mixture is then treated with a deacidification agent to yield the desired product with high purity and yield .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions. The use of phosphorus oxychloride and barbituric acid remains consistent, but the reaction is optimized for larger batches to ensure cost-effectiveness and minimal environmental impact. The industrial process aims to achieve high yields and purity while reducing raw material consumption and waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-5-pentyl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under reflux conditions.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted pyrimidine .
Applications De Recherche Scientifique
2,4,6-Trichloro-5-pentyl-pyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are known for their therapeutic potential. This compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and pharmaceuticals. .
Mécanisme D'action
The mechanism of action of 2,4,6-trichloro-5-pentyl-pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the pentyl group contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the pentyl group. It is used in the synthesis of various pharmaceuticals and agrochemicals.
2,4,5-Trichloropyrimidine: Another closely related compound with chlorine atoms at positions 2, 4, and 5. .
Uniqueness
2,4,6-Trichloro-5-pentyl-pyrimidine is unique due to the presence of the pentyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other trichloropyrimidine derivatives and may contribute to its specific applications in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
14077-67-9 |
|---|---|
Formule moléculaire |
C9H11Cl3N2 |
Poids moléculaire |
253.6 g/mol |
Nom IUPAC |
2,4,6-trichloro-5-pentylpyrimidine |
InChI |
InChI=1S/C9H11Cl3N2/c1-2-3-4-5-6-7(10)13-9(12)14-8(6)11/h2-5H2,1H3 |
Clé InChI |
ODIFFIIRIFKTLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(N=C(N=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


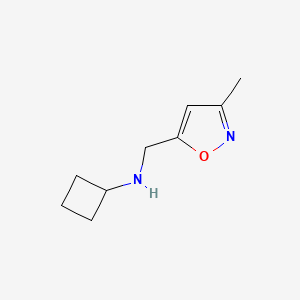
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)

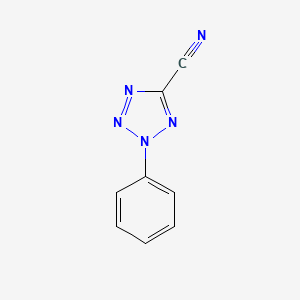
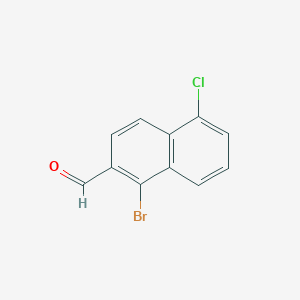
![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
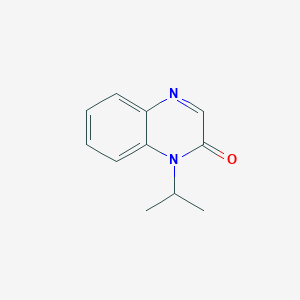

![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
